N-テトラデシル-β-D-マルトシド

説明

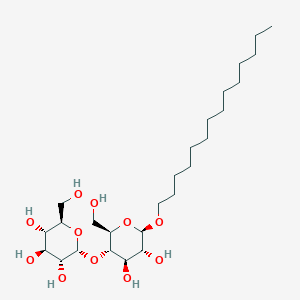

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is a useful research compound. Its molecular formula is C26H50O11 and its molecular weight is 538.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体医薬品における界面活性剤の代替

N-テトラデシル-β-D-マルトシド: は、生体医薬品製剤におけるポリソルベートの非イオン性界面活性剤代替として検討されています . ポリソルベートは、タンパク質凝集を引き起こすことが知られており、これは生物学的利用能と薬物動態に影響を与える可能性があります。N-テトラデシル-β-D-マルトシド は、免疫原性を高めない有望な代替手段であり、タンパク質ベースの薬物の安定性を維持するためのより安全な選択肢となっています .

粘膜吸収促進剤

この化合物は、特に鼻腔内薬物送達システムにおいて、粘膜吸収促進剤としての可能性を示しています . 粘膜を介した治療薬の吸収を大幅に増加させることができ、これは中枢神経系を標的とする治療に不可欠です .

RNAポリメラーゼの安定化

分子生物学では、N-テトラデシル-β-D-マルトシド は、RNAポリメラーゼの精製と安定化に使用できます . これは、転写研究や遺伝子発現メカニズムの理解に不可欠です。

タンパク質-脂質相互作用の検出

この化合物は、細胞膜のダイナミクスと機能を研究する上で重要な、タンパク質-脂質相互作用の検出に役立ちます . これらの相互作用は、細胞シグナル伝達と輸送メカニズムを理解する上で重要です。

グリコーゲンシンの基質

N-テトラデシル-β-D-マルトシド: は、グリコーゲンシンによるグルコシルおよびキシロシル転移の基質として機能します . この用途は、グリコーゲン代謝の研究とエネルギー貯蔵疾患の研究において重要です。

薬物送達賦形剤

治療用高分子の粘膜薬物吸収を強化する薬物送達賦形剤として提案されています . この用途は、標的部位での効率的な吸収を必要とする、大型の生物学的薬物の送達に特に関連しています。

インスリンの鼻腔内吸収の強化

研究によると、N-テトラデシル-β-D-マルトシド は、ヒトインスリンまたは速効性インスリンアナログの鼻腔内吸収を増加させる可能性があります

作用機序

Target of Action

N-Tetradecyl-Beta-D-Maltoside, also known as Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside or Tetradecyl-|A-D-maltoside, is a type of alkylglycoside surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets to enhance the solubility of membrane proteins and facilitate their extraction and purification .

Mode of Action

The compound works by inserting its alkyl chain into the lipid bilayer, disrupting the membrane structure and increasing its permeability . This allows for the extraction of membrane proteins, which can then be studied in a solubilized, functional state . It has been used in the refolding and reassembly of recombinant alpha and beta chains of the class II major histocompatibility molecules (MHC-II) HLA-DRB5*0101 .

Biochemical Pathways

It is known that the compound can modulate the activity of certain enzymes, such as acetylcholinesterase .

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of N-Tetradecyl-Beta-D-Maltoside’s action is the solubilization of membrane proteins, facilitating their extraction and purification for further study . This can provide valuable insights into the structure and function of these proteins, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of N-Tetradecyl-Beta-D-Maltoside can be influenced by various environmental factors. For example, the compound’s efficacy as a surfactant can be affected by the presence of other substances that interact with cell membranes. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness . .

生化学分析

Biochemical Properties

N-TETRADECYL-BETA-D-MALTOSIDE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its function as an absorption enhancer . It can increase the nasal absorption of regular human insulin or the fast-acting insulin analog lyspro-insulin .

Cellular Effects

The effects of N-TETRADECYL-BETA-D-MALTOSIDE on various types of cells and cellular processes are profound. It influences cell function by enhancing the absorption of therapeutic agents across mucosal membranes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-TETRADECYL-BETA-D-MALTOSIDE exerts its effects at the molecular level through several mechanisms. It enhances absorption by both paracellular and transcellular routes . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-TETRADECYL-BETA-D-MALTOSIDE may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-TETRADECYL-BETA-D-MALTOSIDE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-TETRADECYL-BETA-D-MALTOSIDE is involved in metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-TETRADECYL-BETA-D-MALTOSIDE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, pharmacological effects, and relevant research findings.

Structural Characteristics

Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is classified as a heteromolecule with the molecular formula . Its structure features a tetradecyl chain linked to a glucopyranosyl moiety, which is further connected to another glucopyranoside unit. The compound's IUPAC name is:

This complex structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar glycosidic structures exhibit significant anticancer properties. For instance, research on various saponins and glycosides has shown that they can inhibit cancer cell proliferation and induce apoptosis in several cancer lines. Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside may share these properties due to its structural similarities with other known anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Kaempferol 7-O-neohesperidoside | A549 | 0.53 |

| Luteolin derivatives | A549 | 0.051 |

| Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, certain triterpenoid saponins have demonstrated the ability to inhibit nitric oxide production in RAW 264.7 macrophages, suggesting a potential for anti-inflammatory applications. Research indicates that Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside may also possess similar anti-inflammatory effects due to its glycosidic nature.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside are still under investigation. However, it is hypothesized that its biological effects may involve:

- Inhibition of key signaling pathways : Similar compounds have been shown to modulate pathways involved in inflammation and cancer progression.

- Interaction with cellular receptors : Glycosides often interact with specific cellular receptors, influencing various biological responses.

Case Studies

- Study on Saponins : A study evaluated the anti-inflammatory effects of saponins derived from various plant sources. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for similar glycosides like Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside.

- Anticancer Activity Assessment : In vitro assays on structurally related glycosides demonstrated cytotoxic effects against multiple cancer cell lines. Further research is required to establish the specific activity of Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside in these contexts.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPROSIGWJBJGA-IWODYCRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433039 | |

| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18449-82-6 | |

| Record name | Tetradecyl-β-D-maltoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。